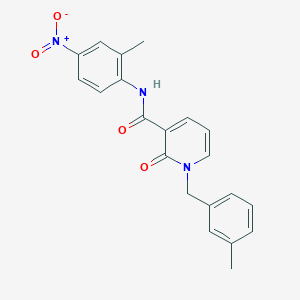

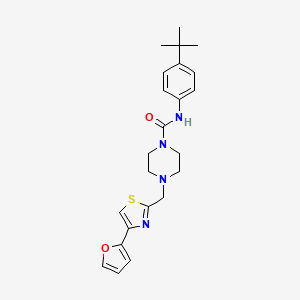

1-(3-methylbenzyl)-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group to the pyridine ring. For example, the nitrophenyl group might be introduced through a nitration reaction .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the nitro group is a strong electron-withdrawing group, which would make the compound more susceptible to nucleophilic attack .Applications De Recherche Scientifique

Photosensitive Protecting Groups

The use of photosensitive protecting groups, including nitrobenzyl and nitrophenyl derivatives, has shown promise in synthetic chemistry. These groups can be applied in the development of novel synthetic pathways and materials, leveraging their sensitivity to light for controlled reactions (Amit, Zehavi, & Patchornik, 1974).

Advanced Oxidation Processes

The degradation of recalcitrant compounds in the environment, such as acetaminophen, has been studied using advanced oxidation processes (AOPs). The research highlights the potential of AOPs in treating water contaminated with persistent organic pollutants, leading to insights into the kinetics, mechanisms, and by-products of these processes (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Ionic Liquids in Separation Processes

The application of ionic liquids, such as 1-butyl-3-methylimidazolium dicyanamide, for the separation of organic solvents and water demonstrates the utility of these substances in addressing various separation challenges in chemical processes. This includes the separation of hexane/hex-1-ene, showcasing the potential of ionic liquids as alternative solvents for industrial separations (Domańska, Wlazło, & Karpińska, 2016).

Carcinogen Metabolites in Tobacco Research

The analysis of carcinogen metabolites in human urine provides insights into the effects of tobacco on cancer, highlighting the importance of such biomarkers in understanding the exposure and metabolism of carcinogens in humans. This research is crucial for developing strategies to mitigate the impact of tobacco on health (Hecht, 2002).

Parabens in Aquatic Environments

The presence and effects of parabens, used as preservatives in various products, in aquatic environments have been reviewed. Despite their biodegradability, parabens persist in surface water and sediments, raising concerns about their potential as weak endocrine disrupters and their impact on environmental health (Haman, Dauchy, Rosin, & Munoz, 2015).

Mécanisme D'action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

The compound interacts with EGFR, leading to the downregulation of PI3K/S6K1 genes in breast cancer cells . This interaction with EGFR and the subsequent downregulation of these genes suggest that the compound may inhibit the activation of EGFR, thereby reducing the proliferation of cancer cells.

Biochemical Pathways

The affected pathway is the EGFR signaling pathway . This pathway is crucial for cell proliferation and survival. The downregulation of PI3K/S6K1 genes, which are part of the EGFR signaling pathway, suggests that the compound may disrupt this pathway, leading to reduced cell proliferation and potentially inducing apoptosis in cancer cells.

Result of Action

The compound has been found to have antiproliferative and apoptotic effects in breast cancer cells . This means that it can inhibit the proliferation of these cells and can induce apoptosis, or programmed cell death. This is a desirable effect in the treatment of cancers, as it can lead to the reduction of the size of tumors.

Propriétés

IUPAC Name |

N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-14-5-3-6-16(11-14)13-23-10-4-7-18(21(23)26)20(25)22-19-9-8-17(24(27)28)12-15(19)2/h3-12H,13H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZQJQWGIPPDRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

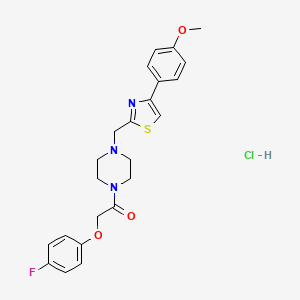

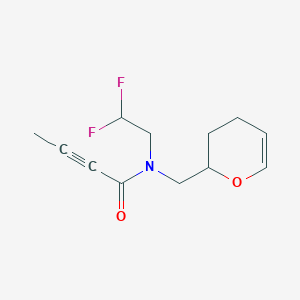

![1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2512062.png)

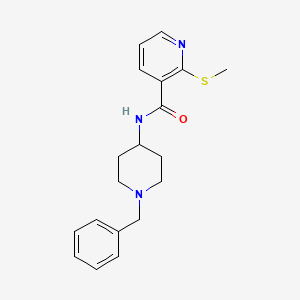

![6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2512068.png)

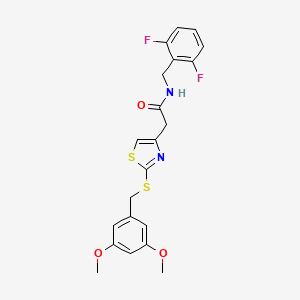

![2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2512070.png)